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Compound of Interest

Compound Name:
3-(Chloromethyl)-5-methylpyridine

hydrochloride

Cat. No.: B140643 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
3-(Chloromethyl)-5-methylpyridine hydrochloride is a key intermediate in the synthesis of

various pharmaceutical compounds. Its utility is primarily derived from the reactive chloromethyl

group, which allows for nucleophilic substitution, making it a versatile building block in the

development of therapeutic agents such as Rupatadine, an antihistamine.[1] This document

provides a detailed protocol for the synthesis of 3-(chloromethyl)-5-methylpyridine
hydrochloride via the chlorination of 5-methylpyridine-3-methanol using thionyl chloride.

Reaction Scheme
The overall reaction involves the conversion of the hydroxymethyl group of 5-methylpyridine-3-

methanol into a chloromethyl group using thionyl chloride, followed by the formation of the

hydrochloride salt.

Chemical reaction for the synthesis of 3-(chloromethyl)-5-methylpyridine hydrochloride.

Experimental Protocol
This protocol details the synthesis of 3-(chloromethyl)-5-methylpyridine hydrochloride from

5-methylpyridine-3-methanol.
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Materials and Reagents:

5-methylpyridine-3-methanol

Thionyl chloride (SOCl₂)

Toluene

Sodium hydroxide (NaOH) solution (35%)

Water

Equipment:

Three-neck round-bottom flask

Addition funnel

Reflux condenser

Magnetic stirrer with heating mantle

Thermometer

Vacuum distillation apparatus

Separatory funnel

Standard laboratory glassware

Procedure:

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a

thermometer, and an addition funnel, add 51 g of 5-methylpyridine-3-methanol and 255 ml of

toluene.[1]

Addition of Thionyl Chloride: Slowly add 36.5 ml of thionyl chloride to the stirred solution in

the flask via the addition funnel. Maintain the reaction temperature between 20-40°C during

the addition.[1] This can be achieved using a water bath for cooling.
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Reaction: After the complete addition of thionyl chloride, heat the reaction mixture to reflux at

approximately 60°C for 2 hours.[1]

Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room

temperature. Remove the toluene by distillation under vacuum.[1]

Work-up: To the residue, add 250 ml of fresh toluene and 25 ml of water. Stir the mixture and

cool it to below 20°C.[1]

Neutralization and Extraction: Adjust the pH of the aqueous layer by adding a 35% sodium

hydroxide solution. Stir the mixture vigorously to ensure complete reaction and then allow

the layers to separate in a separatory funnel.[1]

Isolation: The organic layer containing the free base of 3-(chloromethyl)-5-methylpyridine can

be separated and used directly in subsequent reactions (in situ) or the hydrochloride salt can

be isolated.[1] For isolation of the hydrochloride salt, precipitation can be assisted by

applying a vacuum or a nitrogen purge to the reaction mixture, followed by filtration and

washing.[2]

Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of 3-
(chloromethyl)-5-methylpyridine hydrochloride.
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Parameter Value Reference

Starting Material 5-methylpyridine-3-methanol [1]

Reagent Thionyl chloride (SOCl₂) [1]

Solvent Toluene [1]

Reagent Molar Ratio 1 : 1.1 - 1.3 (Methanol : SOCl₂) [3]

Initial Temperature 20-40°C [1]

Reflux Temperature ~60°C [1]

Reaction Time 2 hours [1]

Reported Yield 78-85% [3]

Safety Information
3-(Chloromethyl)-5-methylpyridine hydrochloride is a hazardous substance. It is harmful if

swallowed, can cause severe skin burns, and serious eye damage.[4] Appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

at all times. All procedures should be carried out in a well-ventilated fume hood.
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Caption: Workflow for the synthesis of 3-(chloromethyl)-5-methylpyridine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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